molecular formula C11H16Cl2N4 B12313566 N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride

Cat. No.: B12313566
M. Wt: 275.17 g/mol
InChI Key: GQBMGYPNTMJZDF-UHFFFAOYSA-N
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Description

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C11H14N42HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride typically involves the reaction of 1H-imidazole-4-carboxaldehyde with 2-methylbenzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole-4-carboxaldehyde
  • 2-methylbenzene-1,4-diamine
  • N1-(1H-imidazol-4-yl)methylbenzene-1,4-diamine

Uniqueness

N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride is unique due to its specific structure, which combines the imidazole ring with a benzene-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10;;/h2-5,7,14H,6,12H2,1H3,(H,13,15);2*1H

InChI Key

GQBMGYPNTMJZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)NCC2=CN=CN2.Cl.Cl

Origin of Product

United States

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